molecular formula C16H16ClI2NO4 B571184 L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride CAS No. 111149-73-6

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride

Cat. No.: B571184
CAS No.: 111149-73-6
M. Wt: 575.566
InChI Key: ZBXPOJVMXLBWLM-UQKRIMTDSA-N
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Description

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. This compound is characterized by the presence of two iodine atoms on the phenyl ring, a methyl ester group, and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride typically involves the iodination of L-tyrosine followed by esterification and conversion to the hydrochloride salt. The iodination process can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate under acidic conditions. The esterification is usually performed using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride involves its conversion to active metabolites in the body. The compound is hydrolyzed to release L-tyrosine, which is then involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is unique due to the presence of iodine atoms, which can enhance its biological activity and therapeutic potential. The iodination can increase the compound’s lipophilicity, improving its absorption and bioavailability compared to non-iodinated derivatives .

Biological Activity

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of the amino acid tyrosine, modified with iodine and a methyl ester group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃I₂N₁O₄
  • Molecular Weight : 436.07 g/mol
  • IUPAC Name : Methyl 3,5-diiodo-2-(4-hydroxyphenyl)propanoate

This compound features two iodine atoms at the 3 and 5 positions of the aromatic ring, which significantly influences its biological activity.

Antitumor Properties

Research indicates that compounds derived from tyrosine exhibit notable antitumor activity. For instance, studies have demonstrated that diiodotyrosine derivatives can inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation. The presence of iodine in the structure enhances these properties by increasing the compound's reactivity and interaction with biological targets.

  • Case Study : A study published in European Journal of Pharmacology highlighted that L-Tyrosine derivatives showed significant inhibition of tumor growth in animal models. The mechanism involved modulation of key signaling pathways related to cell survival and apoptosis .

Neurochemical Effects

L-Tyrosine itself is known to influence neurotransmitter synthesis. As a precursor to dopamine, norepinephrine, and epinephrine, it plays a crucial role in neurotransmission. The methyl ester form may enhance its bioavailability and transport across the blood-brain barrier.

  • Research Findings : In experiments with rats, administration of L-Tyrosine methyl ester resulted in increased dopamine levels in various brain regions without affecting norepinephrine levels. This suggests a selective enhancement of dopaminergic activity which could have implications for mood disorders and cognitive function .

Analgesic Effects

L-Tyrosine methyl ester has also been studied for its analgesic properties. In a controlled study involving mice, it was found to produce dose-dependent antinociceptive effects that were reversible by naloxone, indicating involvement of opioid receptors in its mechanism .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits tumor growth through modulation of signaling pathways
NeurochemicalIncreases dopamine levels selectively; potential implications for cognitive enhancement
AnalgesicProduces antinociceptive effects mediated by opioid receptors

Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15I2NO4.ClH/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11;/h2-7,14,20H,8,19H2,1H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXPOJVMXLBWLM-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClI2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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